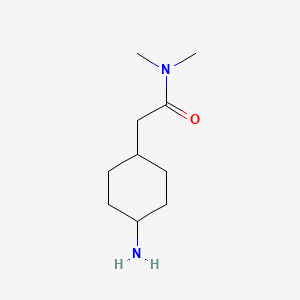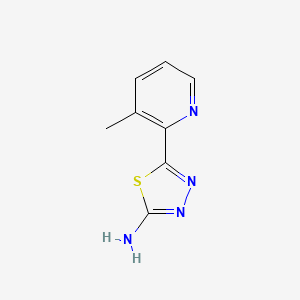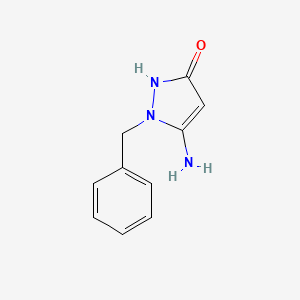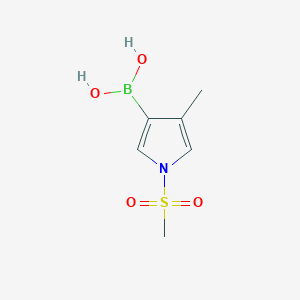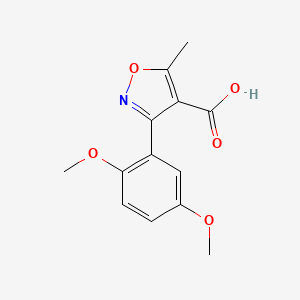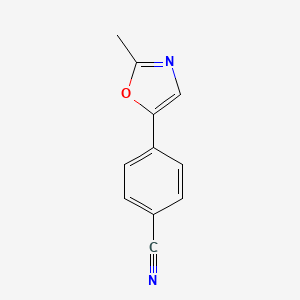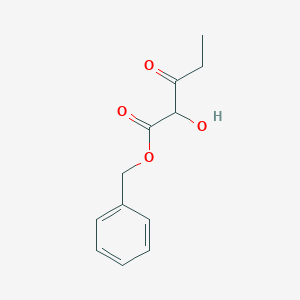
Benzyl 2-hydroxy-3-oxopentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 2-hydroxy-3-oxopentanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzyl group attached to a 2-hydroxy-3-oxopentanoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-hydroxy-3-oxopentanoate typically involves the esterification of 2-hydroxy-3-oxopentanoic acid with benzyl alcohol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar esterification process. the reaction conditions are optimized for large-scale production, including the use of continuous flow reactors and more efficient purification techniques. The choice of solvents and catalysts may also be adjusted to improve yield and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl 2-hydroxy-3-oxopentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Benzyl 2-hydroxy-3-oxopentanoic acid or benzyl 2-oxo-3-pentanoic acid.
Reduction: Benzyl 2-hydroxy-3-pentanol.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Benzyl 2-hydroxy-3-oxopentanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Benzyl 2-hydroxy-3-oxopentanoate involves its interaction with various molecular targets and pathways. For example, in enzymatic reactions, the compound may act as a substrate or inhibitor, influencing the activity of specific enzymes. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further participate in biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Oxopentanoic acid: A structurally similar compound with a ketone group instead of an ester.
3-Hydroxy-3-methyl-2-oxopentanoate: Another related compound with a hydroxyl and ketone group.
Uniqueness
Benzyl 2-hydroxy-3-oxopentanoate is unique due to the presence of the benzyl group, which imparts specific chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Eigenschaften
Molekularformel |
C12H14O4 |
|---|---|
Molekulargewicht |
222.24 g/mol |
IUPAC-Name |
benzyl 2-hydroxy-3-oxopentanoate |
InChI |
InChI=1S/C12H14O4/c1-2-10(13)11(14)12(15)16-8-9-6-4-3-5-7-9/h3-7,11,14H,2,8H2,1H3 |
InChI-Schlüssel |
KIAMTPLJHWXRDD-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C(C(=O)OCC1=CC=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(1-Methyl-5-pyrazolyl)methyl]guanidine](/img/structure/B13690646.png)
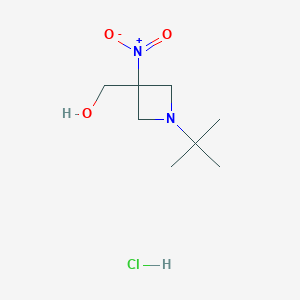
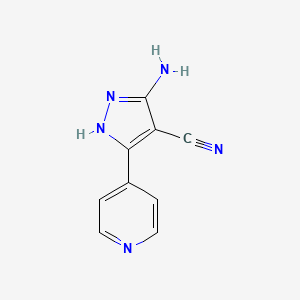
![2-(4-Bromophenyl)-3-iodoimidazo[1,2-a]pyridine](/img/structure/B13690671.png)
